N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide
Description
N'-[(1E)-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide is a Schiff base derivative featuring an imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group at position 6 and a benzohydrazide moiety at position 3. Its synthesis typically involves condensation of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde with benzohydrazide under acidic or catalytic conditions .
Properties
IUPAC Name |
N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLAWAWXBCDNB-CIAFOILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, inhibiting its function
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb. Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis. The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.
Result of Action
The compound has shown significant activity against Mtb. Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra. These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.
Biological Activity
N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide, a compound characterized by its complex structure and potential biological activity, has garnered attention in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 425.3 g/mol. The compound features a bromophenyl group attached to an imidazo-thiazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H13BrN4OS |
| Molecular Weight | 425.3 g/mol |
| Density | 1.55 ± 0.1 g/cm³ |
| pKa | 10.69 ± 0.46 |
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial properties. For instance, this compound was evaluated for its antimicrobial efficacy against various bacterial strains.
A study published in December 2024 demonstrated that certain synthesized derivatives showed high selective inhibitory activity against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for the most effective compounds . These findings suggest that the compound may serve as a valuable lead in the development of new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against human tumor cell lines. For example, derivatives were found to be more effective than conventional chemotherapeutics like Paclitaxel against gastric adenocarcinoma cells (MKN-45) .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on imidazo-thiazole derivatives, it was found that certain compounds induced significant apoptosis in cancer cells while showing minimal toxicity to normal cells. This highlights the potential of this compound as a dual-action agent capable of targeting cancer cells selectively.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the bromophenyl group could enhance its efficacy further.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve disruption of bacterial cell wall synthesis and induction of oxidative stress in cancer cells.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
The imidazo[2,1-b]thiazole scaffold is a versatile pharmacophore, and modifications at the C-5 position significantly influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Properties
Key Observations :
- Substituent Bulk and Polarity : The target compound’s benzohydrazide group introduces moderate polarity, contrasting with the hydrophobic trifluoromethyl group in CAS 691887-87-3 and the polar hydroxypropyl-triazole in 12i.
- Synthetic Accessibility : Yields for analogs vary widely (26–82%), with bulkier substituents (e.g., 12h) showing lower yields due to steric hindrance .
Key Observations :
- COX-2 Inhibition : Compound 6a, with an N,N-dimethylmethanamine group, exhibits exceptional COX-2 inhibition (IC50 = 0.08 µM) and selectivity, highlighting the importance of small, basic substituents at C-5 . The target compound’s benzohydrazide group may enhance hydrogen bonding but could reduce selectivity due to increased bulk.
- Antimicrobial Potential: Thiazolidinedione analogs () show broad-spectrum antimicrobial activity, suggesting that the imidazo[2,1-b]thiazole core itself contributes to this activity. The target compound’s hydrazone linkage may further modulate such effects .
- IDO1 Modulation : Compounds 12h–12k were screened for IDO1 inhibition, but quantitative data are lacking. The hydroxypropyl-triazole in 12i (82% yield) may improve solubility for in vivo applications .
Molecular Docking and Binding Interactions
- 6a (COX-2) : Docking studies reveal that the N,N-dimethyl group fits into a hydrophobic pocket of COX-2, while the methylsulfonylphenyl moiety stabilizes the complex via π-π stacking .
- Target Compound (Hypothetical) : The benzohydrazide group could form hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2), but steric clashes might reduce potency compared to 6a.
Q & A
Q. What are the common synthetic routes for synthesizing N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Schiff base formation : Condensation of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide with benzaldehyde derivatives under reflux in ethanol or pyridine.
- Cyclization : Use of thioglycolic acid as a cyclizing agent under reflux (18–23 hours) to form imidazolidone derivatives .
- Critical parameters include solvent choice (e.g., dry pyridine), temperature control (80–100°C), and TLC monitoring for reaction completion .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=N imine stretch at 1641–1647 cm⁻¹, C-S at 773–777 cm⁻¹, and C-Br at 644–698 cm⁻¹) .
- NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 6.3–8.2 ppm) and imine protons (δ 7.1–7.4 ppm), while 13C NMR verifies aromatic carbons (δ 114–148 ppm) and Schiff base C=N (δ 132–135 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight via [M+H]+ peaks .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Pharmacological Studies : Evaluated for antimicrobial, anticancer, and antioxidant properties using in vitro assays (e.g., DPPH radical scavenging) .
- Chemical Intermediate : Serves as a precursor for synthesizing imidazolidone and thiadiazole derivatives via functional group modifications .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate Schiff base formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in pyridine improves cyclization efficiency .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes by-products .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular geometry.
- Computational Analysis : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental NMR data .
- Solvent Effects : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on peak splitting .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulates binding affinities with proteins (e.g., kinases) using software like AutoDock Vina. For example, imine and bromophenyl groups show π-π stacking with active sites .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
- Crystallography : Resolves 3D atomic arrangements to identify critical binding motifs (e.g., halogen bonding via bromine) .
Q. How can researchers address low reproducibility in biological activity assays?
- Methodological Answer :
- Dose-Response Curves : Use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) to minimize solvent interference.
- Cell Line Validation : Ensure consistent passage numbers and viability (e.g., >90% via trypan blue exclusion) for cytotoxicity assays .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates (n ≥ 3) .
Data Contradiction Analysis
Q. How to interpret conflicting results in antioxidant activity studies (e.g., DPPH vs. ABTS assays)?
- Methodological Answer :
- Mechanistic Differences : DPPH detects hydrogen atom transfer, while ABTS measures electron transfer. Cross-validate with ORAC assays for comprehensive profiling .
- Redox Interferences : Remove trace metals (e.g., Fe³⁺) via chelating agents (e.g., EDTA) to avoid false positives.
- Concentration Gradients : Test IC₅₀ values across 5–6 logarithmic dilutions to account for non-linear dose responses .
Methodological Tables
Q. Table 1: Key Spectral Peaks for Structural Confirmation
| Functional Group | FT-IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| C=N (Imine) | 1641–1647 | 7.1–7.4 (s, 1H) | 132–135 |
| C-Br | 644–698 | – | 121–123 |
| C-S | 773–777 | – | – |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux Time | 18–23 hours | ↑↑ (70–80%) |
| Solvent | Pyridine or DMF | ↑↑ |
| Catalyst | Triethylamine (0.1 eq) | ↑ (15% boost) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
